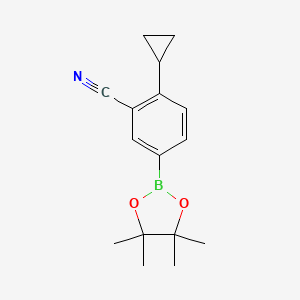
Potassium 2-(dimethylamino)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(dimethylamino)pent-4-enoate is a chemical compound with the CAS Number: 2243514-97-6 . It has a molecular weight of 195.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Nanohybrid Complexes for Electrochemical Study
Potassium, an alkali metal, plays a significant role in neurotransmission, particularly in the sodium-potassium pump, which is crucial for cell function. A study synthesized a nanohybrid of La2O3 nanomaterial and potassium complexes to investigate its structural, morphological, and electrochemical properties. This research underscores the importance of potassium in developing materials with potential biomedical applications, such as in magnetic resonance imaging (MRI) for detecting cancerous cells (Srivastava, Singh, Pandey, & Pandey, 2022).
Cation-directed Synthesis of Tungstosilicates
Potassium's role extends to the synthesis of complex chemical structures, such as tungstosilicates. Research demonstrated how potassium can direct the synthesis of open Wells-Dawson anions and their transition-metal derivatives. These compounds have applications in catalysis and materials science, showcasing potassium's versatility in facilitating the creation of novel compounds with specific functions (Leclerc-Laronze, Marrot, & Hervé, 2005).
Antitumor Activity of Potassium Complexes
The synthesis of potassium complexes derived from 2-(dimethylamino)ethyl chloride has been explored for antitumor applications. These complexes, through their structural and electrochemical properties, have been studied for their potential in cancer treatment, highlighting the critical role of potassium in medicinal chemistry (Fedushkin, Dechert, & Schumann, 2000).
Electrochemical Behavior of Nanostructured La2O3/K-complex
Further research into the electrochemical behavior of nanostructured La2O3/K-complexes has shown promising results for sensing applications. By synthesizing these complexes and analyzing their redox behavior, scientists are unlocking new potentials for potassium in electrocatalytic applications. This work not only contributes to our understanding of potassium's role in electrochemistry but also opens up new avenues for the development of sensors and other analytical tools (Srivastava, Mishra, Singh, Singh, Pandey, & Pandey, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
potassium;2-(dimethylamino)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.K/c1-4-5-6(7(9)10)8(2)3;/h4,6H,1,5H2,2-3H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGORIGXWIHVBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC=C)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)





![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
![N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2719725.png)



![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)

